c(RGDfMeF) -

c(RGDfMeF)

Catalog Number: EVT-10979226
CAS Number:
Molecular Formula: C31H40N8O7
Molecular Weight: 636.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of c(RGDfMeF) can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The cyclic form is generated by forming a bond between the terminal amino and carboxyl groups.
  2. Solution-Phase Synthesis: This method involves synthesizing the peptide in solution, followed by cyclization through chemical reactions that promote the formation of a covalent bond between specific amino acids.
  3. Chemical Modifications: Post-synthetic modifications may include the incorporation of non-natural amino acids or modifications to enhance binding affinity or stability.

Technical details include:

  • Reagents: Common reagents used in SPPS include coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) for amino acids.
  • Cyclization Conditions: Cyclization can be facilitated by using specific solvents and temperatures that promote intramolecular reactions.
Molecular Structure Analysis

The molecular structure of c(RGDfMeF) features a cyclic arrangement of amino acids that enhances its stability and biological activity. The structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: 393.47 g/mol

Structural Data

  • Cyclic Nature: The cyclic structure reduces enzymatic degradation, making it more effective in biological applications.
  • Functional Groups: Contains carboxylic acid, amine, and sulfur-containing groups which contribute to its binding properties.
Chemical Reactions Analysis

c(RGDfMeF) can undergo various chemical reactions relevant to its application in biological systems:

  1. Binding Reactions: The primary reaction of interest is the binding to integrin receptors on cell surfaces, which facilitates cellular adhesion and signaling pathways.
  2. Hydrolysis: Under certain conditions, c(RGDfMeF) can undergo hydrolysis, leading to the release of its constituent amino acids.
  3. Conjugation Reactions: It can be conjugated with other biomolecules (e.g., drugs or imaging agents) to enhance therapeutic efficacy or targeting precision.

Technical details include:

  • Kinetics of Binding: The kinetics of binding to integrins can be studied using surface plasmon resonance or similar techniques to quantify affinity and kinetics.
Mechanism of Action

The mechanism of action for c(RGDfMeF) primarily involves its interaction with integrin receptors on target cells:

  1. Binding to Integrins: c(RGDfMeF) binds specifically to αvβ3 and αvβ5 integrins, which are commonly expressed on activated endothelial cells and many types of cancer cells.
  2. Cell Signaling Activation: Upon binding, integrins undergo conformational changes that activate intracellular signaling pathways involved in cell proliferation, migration, and survival.
  3. Therapeutic Implications: This mechanism makes c(RGDfMeF) a valuable tool in targeted drug delivery systems where selective binding can enhance therapeutic outcomes while minimizing side effects.

Data

Studies have demonstrated that peptides containing the RGD sequence significantly enhance cell adhesion and migration when presented on biomaterials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: More stable than linear peptides due to its cyclic structure.
  • pH Sensitivity: Stability may vary with pH; optimal conditions typically range from neutral to slightly alkaline environments.

Relevant data includes:

  • Melting point and solubility profiles which are crucial for formulation in drug delivery systems.
Applications

c(RGDfMeF) has several scientific applications:

  1. Cancer Therapy: Used as a targeting ligand for delivering chemotherapeutic agents directly to tumor sites via integrin-mediated endocytosis.
  2. Tissue Engineering: Incorporated into scaffolds to promote cell adhesion and growth in regenerative medicine applications.
  3. Imaging Techniques: Utilized in radiolabeled forms for imaging tumors through positron emission tomography due to its selective binding properties.
  4. Drug Development: Serves as a model compound for designing new therapeutics targeting integrin pathways involved in various diseases .

Properties

Product Name

c(RGDfMeF)

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C31H40N8O7

Molecular Weight

636.7 g/mol

InChI

InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1

InChI Key

ZILGGGDRKNJYPR-XQUALCHDSA-N

Canonical SMILES

CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.